(6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Description
(6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a dichlorobenzylidene moiety, and a thiazolotriazole core
Properties
IUPAC Name |
(6Z)-3-(2-bromophenyl)-6-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrCl2N3OS/c18-12-4-2-1-3-11(12)15-21-22-17-23(15)16(24)14(25-17)7-9-5-6-10(19)8-13(9)20/h1-8H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZAVTDFEIXBOT-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolotriazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent reacts with the thiazolotriazole intermediate.
Addition of the Dichlorobenzylidene Moiety: The final step involves the condensation of the dichlorobenzylidene group with the thiazolotriazole intermediate, typically under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced catalytic systems to achieve efficient synthesis.
Chemical Reactions Analysis
(6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
(6Z)-3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be compared with other similar compounds, such as:
(6Z)-3-(2-chlorophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
(6Z)-3-(2-bromophenyl)-6-(2,4-difluorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: The presence of fluorine atoms instead of chlorine atoms can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
